2-amino-5,6-dimethylpyridine-3-carboxylic acid
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Overview
Description
2-amino-5,6-dimethylpyridine-3-carboxylic acid is an organic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dimethylpyridine followed by reduction to form the corresponding amine. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-5,6-dimethylpyridine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-5,6-dimethylpyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpyridine: Similar structure but lacks the carboxylic acid group.
2-amino-5-methylpyridine: Similar structure but with different methyl group positioning.
3-amino-5,6-dimethylpyridine: Similar structure but with the amino group in a different position.
Uniqueness
2-amino-5,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which can lead to distinct chemical reactivity and biological activity
Properties
CAS No. |
82756-27-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-5,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10)(H,11,12) |
InChI Key |
IEPBKEILRNCSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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